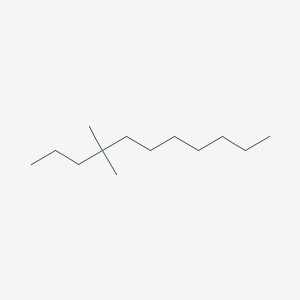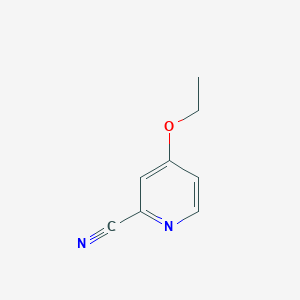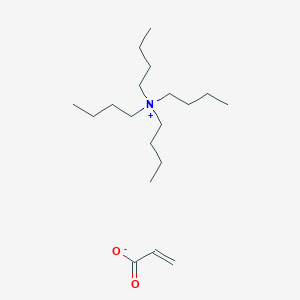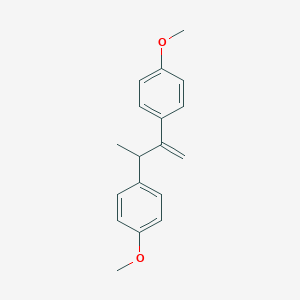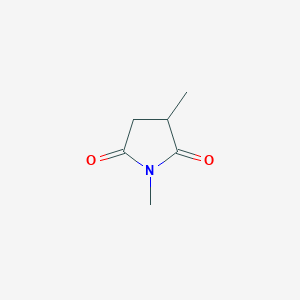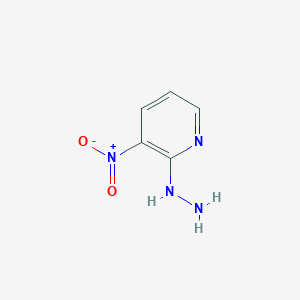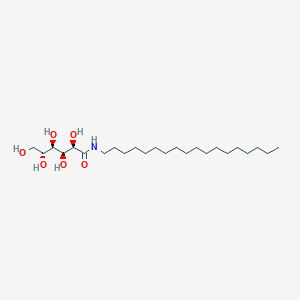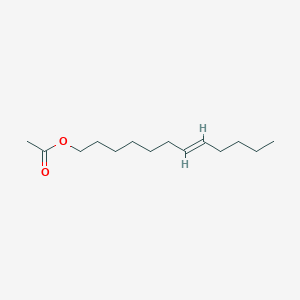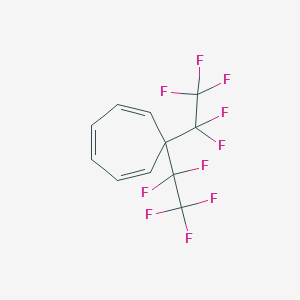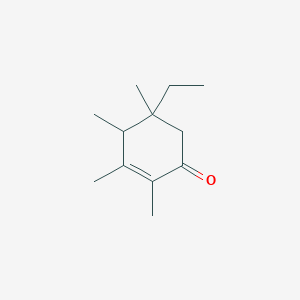
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O . It is a colorless to pale yellow liquid with a characteristic aromatic odor . This compound is known for its stability and solubility in most organic solvents, making it a valuable substance in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one can be synthesized through the reaction of cyclohexene with acetone under acidic conditions . The process involves mixing cyclohexene and acetone, applying an appropriate acidic catalyst, and maintaining the reaction at a suitable temperature . After the reaction is complete, the product is purified through distillation or other purification techniques to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, and advanced purification methods are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the ethyl and methyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Cyclohexanone: A similar compound with a cyclohexane ring and a ketone group.
2,3,4,5-Tetramethylcyclohexanone: Similar structure but without the ethyl group.
5-Ethyl-2,3,4,5-tetramethylcyclohexanol: The alcohol derivative of 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, solubility, and reactivity make it a valuable compound in various applications .
Properties
CAS No. |
17369-60-7 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-6-12(5)7-11(13)9(3)8(2)10(12)4/h10H,6-7H2,1-5H3 |
InChI Key |
WVMYETLAAOQTLM-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)C(=C(C1C)C)C)C |
Canonical SMILES |
CCC1(CC(=O)C(=C(C1C)C)C)C |
density |
0.927-0.934 |
| 17369-60-7 | |
physical_description |
Almost colourless, oily liquid; warm carmellic fruity,spicy odour; pleasant carmellic fruity flavo |
Pictograms |
Irritant |
solubility |
slightly soluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





